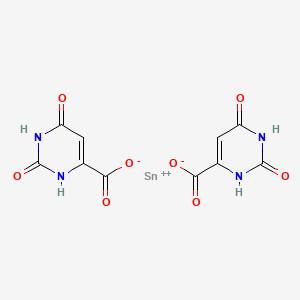
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) typically involves the reaction of pyrimidine derivatives with tin(2+) salts under controlled conditions. One common method involves the use of methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(2+) ion to tin(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving metal-organic frameworks and their interactions with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or as part of drug delivery systems is ongoing.
Wirkmechanismus
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) involves its interaction with various molecular targets. The tin(2+) ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry mechanisms where the tin ion forms complexes with other molecules, affecting their chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate: A similar compound without the tin(2+) ion, used in organic synthesis.
2,4-Dioxo-1H-pyrimidine-6-carboxylate lithium monohydrate: Another derivative with lithium instead of tin, used as a reagent in pharmaceutical research.
Uniqueness
The presence of the tin(2+) ion in 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) makes it unique compared to other pyrimidine derivatives. This ion can significantly alter the compound’s chemical properties, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
94333-39-8 |
|---|---|
Molekularformel |
C10H6N4O8Sn |
Molekulargewicht |
428.89 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) |
InChI |
InChI=1S/2C5H4N2O4.Sn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI-Schlüssel |
PXYGGDJOQUNNMG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


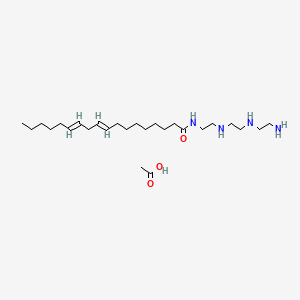

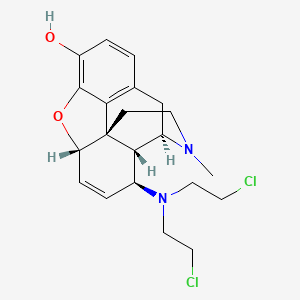
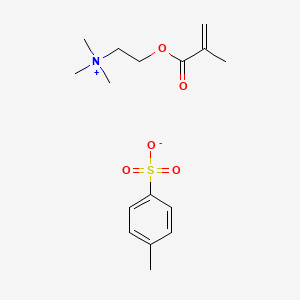
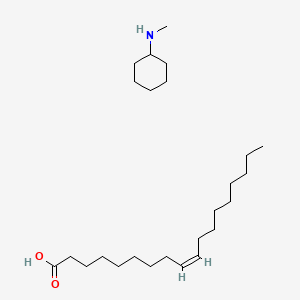

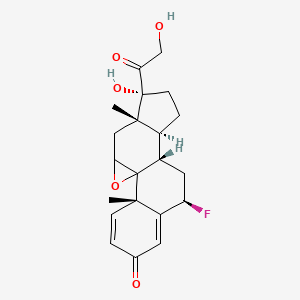
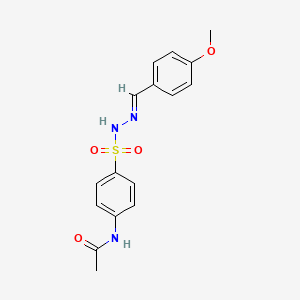

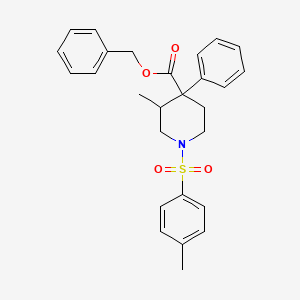

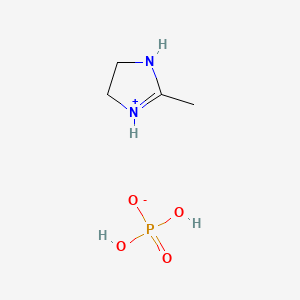

![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
